N-(3-Aminopropyl)glycine Dihydrochloride

Description

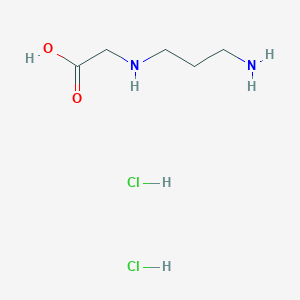

N-(3-Aminopropyl)glycine dihydrochloride (CAS No. 90495-95-7) is a synthetic amino acid derivative with the molecular formula C₅H₁₃Cl₂N₂O₂ and a molecular weight of 168.62 g/mol . Structurally, it consists of a glycine moiety linked to a 3-aminopropyl group, with two hydrochloride salts enhancing its solubility and stability. This compound is primarily utilized in biochemical and pharmacological research, particularly in studies involving polyamine analogs, enzyme inhibition, or peptide synthesis. It is commercially available from suppliers such as CymitQuimica, with purities typically ≥95% .

Properties

IUPAC Name |

2-(3-aminopropylamino)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neurobiology

N-(3-Aminopropyl)glycine dihydrochloride has been investigated for its role in neurotransmission. It acts as a ligand for various neurotransmitter receptors, particularly in studies related to the modulation of GABAergic and glutamatergic systems. Research indicates that it may enhance synaptic plasticity and neuroprotection, making it a candidate for studying neurodegenerative diseases.

Antimicrobial Activity

Recent studies have shown that derivatives of APG can exhibit antimicrobial properties against various pathogens, including bacteria and viruses. Its mechanism involves disrupting microbial cell membranes, which could lead to the development of new antibiotics or antiviral agents. For instance, compounds derived from APG have been tested against resistant strains of bacteria with promising results .

Cancer Research

APG-DHCl has potential applications in cancer therapy, particularly in the development of antibody-drug conjugates (ADCs). Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for further exploration in targeted therapies .

Cell Signaling Pathways

The compound has been implicated in various signaling pathways, including JAK/STAT and MAPK/ERK pathways. These pathways are crucial for cell proliferation and survival, indicating that APG could play a role in modulating cellular responses to external stimuli .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which N-(3-Aminopropyl)glycine dihydrochloride exerts its effects depends on its specific application

Molecular Targets and Pathways:

Amino Acid Metabolism: The compound can affect amino acid metabolism by interacting with enzymes involved in these pathways.

Protein Synthesis: It may influence protein synthesis by acting as a substrate or inhibitor of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Table 1: Structural Comparison of N-(3-Aminopropyl)glycine Dihydrochloride and Related Compounds

Key Observations :

- Salt Forms: The dihydrochloride salt enhances solubility compared to neutral analogs like 2-Amino-N-propylacetamide .

Key Observations :

- Enzyme Interactions: SPD and SPM are substrates for polyamine oxidases, while N-(3-Aminopropyl)glycine’s glycine moiety may limit enzymatic recognition .

- Therapeutic Potential: Acetylated or piperazinyl derivatives (e.g., compounds 1c and 2c in ) exhibit enhanced antimalarial activity compared to non-acetylated forms, suggesting that functional group modifications (e.g., acetylation) could improve N-(3-Aminopropyl)glycine’s efficacy in drug design .

- Purity and Availability: Industrial-grade N-(3-Aminopropyl)glycine (95% purity) is comparable to analogs like 2-Amino-N-propyl-DL-propanamide (98% purity), though specialized derivatives (e.g., BESPM) are synthesized at higher purity for clinical research .

Biological Activity

N-(3-Aminopropyl)glycine dihydrochloride, also known as 3-APG, is a derivative of glycine that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₄Cl₂N₂O₂

- Molecular Weight : 205.083 g/mol

- CAS Number : 2875-41-4

This compound primarily interacts with the NMDA (N-methyl-D-aspartate) receptor , a subtype of glutamate receptors in the brain. It acts as a glycine site ligand , which is crucial for the activation of NMDA receptors. The modulation of these receptors is significant for various neurological processes, including learning, memory, and mood regulation.

Biological Activities

- Antidepressant Effects : Research has demonstrated that compounds interacting with glycine/NMDA receptors can enhance the antidepressant-like effects of serotonin. For instance, studies involving functional NMDA receptor antagonists showed that they could potentiate the action of traditional antidepressants like imipramine and fluoxetine in animal models .

- Neuroprotective Properties : N-(3-Aminopropyl)glycine may exhibit neuroprotective effects by modulating excitotoxicity associated with excessive glutamate release. This property is particularly relevant in conditions such as stroke and neurodegenerative diseases where glutamate toxicity plays a critical role.

- Cognitive Enhancement : Preliminary studies suggest that glycine derivatives can improve cognitive functions through their action on NMDA receptors, potentially offering therapeutic benefits for cognitive impairments .

Study 1: NMDA Receptor Modulation

In a study assessing the effects of glycine site ligands on antidepressant efficacy, researchers found that administering N-(3-Aminopropyl)glycine in conjunction with selective serotonin reuptake inhibitors (SSRIs) led to a significant reduction in immobility time during forced swim tests in mice, indicating enhanced antidepressant-like behavior .

Study 2: Neuroprotection in Ischemia

Another study investigated the neuroprotective effects of N-(3-Aminopropyl)glycine in a rat model of ischemic stroke. The results indicated that treatment with this compound reduced neuronal death and improved functional recovery post-stroke, suggesting its potential as a therapeutic agent for ischemic conditions .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| N-(3-Aminopropyl)glycine | NMDA receptor modulation | Antidepressant, neuroprotective |

| D-cycloserine | Partial NMDA receptor agonist | Enhances cognitive function |

| L701,324 | NMDA receptor antagonist | Antidepressant-like effects |

Preparation Methods

Reductive Amination and Hydrogenation Routes

One common method involves the reductive amination of glycine derivatives with 3-aminopropanal or related intermediates, followed by hydrogenation to reduce any nitrile or imine groups to primary amines.

Hydrogenating Reduction Method: This method, applied in related aminopropyl silane syntheses, involves catalytic hydrogenation under pressure to reduce cyanoethyl intermediates to aminopropyl products with high yield (~95%). Although this is described for aminopropyl triethoxysilane, similar principles apply for N-(3-aminopropyl)glycine synthesis, where nitrile or imine intermediates are hydrogenated to primary amines under catalytic conditions.

Advantages: High yield, fewer side products.

- Challenges: Requires specialized equipment for pressurized hydrogenation; raw materials like cyanoethyl derivatives may be costly or complex to prepare.

Ammonolysis and Substitution Reactions

Ammonolysis of chloropropyl derivatives is another industrially relevant method to introduce the aminopropyl group.

Ammonolysis Process: Reacting chloropropyl derivatives with ammonia or amines under high temperature and pressure yields aminopropyl intermediates. This method is widely used industrially for aminopropyl triethoxysilane and can be adapted for N-(3-aminopropyl)glycine derivatives.

Advantages: Established industrial method.

- Drawbacks: High pressure and temperature equipment required; potential formation of by-products; complex purification.

Condensation and Amidation Using Protected Amino Acids

Another approach involves the condensation of glycine derivatives with 3-aminopropyl-containing acids or esters, often using coupling reagents or activation methods.

For example, fatty acid amides are synthesized by condensation of acid chlorides with amines in the presence of a base, yielding amides in high purity and yield. By analogy, N-(3-aminopropyl)glycine dihydrochloride can be prepared by reacting glycine derivatives with 3-aminopropyl reagents under controlled conditions.

Typical procedure: Reaction of glycine or its ester with 3-aminopropyl halides or activated esters, followed by hydrolysis and salt formation.

Advantages: Mild conditions, good control over product purity.

- Limitations: Requires protection/deprotection steps if multiple amines are present; moderate yields depending on reaction conditions.

Salt Formation: Conversion to Dihydrochloride

The free amine N-(3-aminopropyl)glycine is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid, typically in methanol or aqueous solvents, under controlled temperature.

This step improves compound stability and crystallinity, facilitating isolation by filtration.

Analogous methods are described for related amine hydrochlorides, involving mixing the amine with concentrated HCl and isolating the salt by filtration.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogenating Reduction | Cyanoethyl derivatives, H2, catalyst, pressure | ~95 | High yield, fewer by-products | High equipment cost, raw material cost |

| Ammonolysis Process | Chloropropyl derivatives, NH3, high temp/pressure | ~70 | Industrially established | High pressure equipment, by-products |

| Condensation/Amidation | Glycine derivatives, 3-aminopropyl reagents, coupling agents | Variable (70-90) | Mild conditions, high purity | Requires protection steps, moderate yield |

| Salt Formation (Dihydrochloride) | Free amine + concentrated HCl, methanol or aqueous | Quantitative | Improves stability and isolation | Requires careful control of conditions |

Research Findings and Notes

- The hydrogenation method is preferred when high purity and yield are critical, but it demands sophisticated equipment and high-purity starting materials.

- Ammonolysis is favored in large-scale industrial settings despite the need for high-pressure reactors due to its scalability.

- Condensation methods offer flexibility for laboratory-scale synthesis and allow modification of the glycine or aminopropyl moiety but may require additional purification steps.

- Formation of the dihydrochloride salt is straightforward and essential for enhancing the compound's handling properties, with protocols adapted from related amine hydrochloride preparations.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(3-Aminopropyl)glycine Dihydrochloride, and what parameters influence yield?

- Methodological Answer : The compound can be synthesized via functionalization of polymer resins. For example, heterocyclic amines like N-(3-aminopropyl)-2-pipecoline are modified with glycine derivatives under controlled pH (e.g., chloride solutions). Critical parameters include reaction time, temperature, and stoichiometric ratios of reactants. Modification yields ranging from 69.2% to 88.3% have been reported, with trans-1,4-diaminocyclohexane showing the highest efficiency .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification are standard. Kinetic studies (e.g., pseudo-first-order models) may also validate functional behavior in applications like metal sorption .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Similar dihydrochloride compounds (e.g., amifostine derivatives) require storage in tightly sealed containers at sub-zero temperatures (-20°C or lower) to prevent hydrolysis or oxidation. Desiccants are advised to mitigate moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. How does this compound perform in selective metal recovery applications, particularly for Ag(I)?

- Methodological Answer : In chloride solutions, the compound exhibits high selectivity for Ag(I) over Cu(II), Pb(II), and Zn(II). For instance, trans-1,4-diaminocyclohexane-modified resins achieve sorption capacities of 130.7 mg Ag(I)/g resin. Competitive binding studies in real leaching solutions show >90% selectivity for Ag(I) under pH 3–5, attributed to amine group coordination .

Q. What kinetic and thermodynamic models best describe its sorption behavior in environmental remediation?

- Methodological Answer : Sorption kinetics follow the pseudo-first-order model (R² > 0.98), indicating chemisorption as the rate-limiting step. Thermodynamic parameters (ΔG, ΔH, ΔS) derived from isotherm data (e.g., Langmuir/Freundlich models) confirm spontaneous and endothermic processes. For Ag(I), maximum capacities align with monolayer adsorption on heterogeneous surfaces .

Q. Are there contradictions in reported sorption efficiencies across different pH conditions?

- Methodological Answer : Discrepancies arise in acidic vs. neutral media. At pH < 3, protonation of amine groups reduces Ag(I) binding, while pH 5–7 enhances sorption but risks hydroxide precipitation. Researchers must optimize pH based on target metal speciation and competing ions (e.g., Fe³⁺ interference) .

Q. How can researchers mitigate interference from co-existing ions in complex matrices?

- Methodological Answer : Pre-treatment steps like ion-exchange chromatography or masking agents (e.g., EDTA for Cu(II)) improve selectivity. For example, in polymetallic leaching solutions, N-(3-aminopropyl)-2-pyrrolidinone resins show 85% Ag(I) recovery despite Pb(II) presence, achieved through pH adjustment and chelator addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.